Ethyl(tetraiodo)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(tetraiodo)-lambda~5~-phosphane is a chemical compound characterized by the presence of an ethyl group attached to a phosphorus atom, which is further bonded to four iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(tetraiodo)-lambda~5~-phosphane typically involves the reaction of ethylphosphine with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{C}_2\text{H}_5\text{PH}_2 + 4\text{I}_2 \rightarrow \text{C}_2\text{H}_5\text{PI}_4 + 2\text{HI} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require efficient handling of iodine and ethylphosphine, along with appropriate safety measures to manage the highly reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl(tetraiodo)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Compounds with different halogens or functional groups replacing the iodine atoms.
Scientific Research Applications
Ethyl(tetraiodo)-lambda~5~-phosphane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl(tetraiodo)-lambda~5~-phosphane involves its interaction with molecular targets through the phosphorus atom and the iodine atoms. The compound can participate in various chemical reactions, influencing molecular pathways and processes. The exact mechanism depends on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl(tetraiodo)-lambda~5~-phosphane: Similar structure with a methyl group instead of an ethyl group.
Ethyl(triiodo)-lambda~5~-phosphane: Contains three iodine atoms instead of four.
Ethyl(tetrafluoro)-lambda~5~-phosphane: Fluorine atoms replace the iodine atoms.
Uniqueness
This compound is unique due to the presence of four iodine atoms, which impart distinct chemical properties and reactivity compared to similar compounds with different halogens or fewer iodine atoms. This uniqueness makes it valuable for specific applications where the properties of iodine are advantageous.
Properties
CAS No. |
89262-56-6 |
---|---|
Molecular Formula |
C2H5I4P |
Molecular Weight |
567.65 g/mol |
IUPAC Name |
ethyl(tetraiodo)-λ5-phosphane |
InChI |
InChI=1S/C2H5I4P/c1-2-7(3,4,5)6/h2H2,1H3 |
InChI Key |
YHCZKQIHVYEAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCP(I)(I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.